4,6-Dibromo-2-chloropyridin-3-amine chemical properties
4,6-Dibromo-2-chloropyridin-3-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4,6-Dibromo-2-chloropyridin-3-amine
This guide provides a comprehensive technical overview of 4,6-dibromo-2-chloropyridin-3-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, synthesis, reactivity profile, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block
4,6-Dibromo-2-chloropyridin-3-amine is a highly functionalized heterocyclic compound. Its structure, featuring three distinct halogen substituents and an amino group on a pyridine ring, makes it a valuable and versatile building block in organic synthesis. The differential reactivity of the chloro and bromo groups, coupled with the directing effects of the amino group, allows for selective and sequential chemical modifications. This unique combination of features has positioned 4,6-dibromo-2-chloropyridin-3-amine as a key intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The table below summarizes the key properties of 4,6-dibromo-2-chloropyridin-3-amine.
| Property | Value | Source |
| Molecular Formula | C₅H₃Br₂ClN₂ | |
| Molecular Weight | 286.35 g/mol | |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 125 - 129 °C | |
| Boiling Point | 352.5±42.0 °C (Predicted) | |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. | |
| CAS Number | 84539-39-9 | |
| PubChem CID | 10279611 |
Synthesis of 4,6-Dibromo-2-chloropyridin-3-amine
The synthesis of 4,6-dibromo-2-chloropyridin-3-amine typically involves a multi-step process starting from more readily available pyridine precursors. A common synthetic route is outlined below.
Experimental Protocol: A Representative Synthesis
The following protocol describes a laboratory-scale synthesis. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Step 1: Nitration of 2-chloropyridine
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Rationale: The initial step involves introducing a nitro group onto the pyridine ring, which serves as a precursor to the amine functionality. The nitration of 2-chloropyridine is typically achieved using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions are necessary to activate the pyridine ring towards electrophilic substitution.
Step 2: Bromination of the Nitropyridine Intermediate
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Rationale: The subsequent step is the regioselective bromination of the nitropyridine intermediate. The nitro group is a meta-director, and its presence on the ring influences the position of the incoming bromine atoms. The use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst allows for controlled bromination at the 4 and 6 positions.
Step 3: Reduction of the Nitro Group
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Rationale: The final step is the reduction of the nitro group to an amine. This is a crucial transformation to yield the desired 4,6-dibromo-2-chloropyridin-3-amine. A variety of reducing agents can be employed, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups.
Caption: Synthetic workflow for 4,6-Dibromo-2-chloropyridin-3-amine.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 4,6-dibromo-2-chloropyridin-3-amine stems from the differential reactivity of its halogen substituents. This allows for selective functionalization through various cross-coupling reactions.
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Suzuki Coupling: The bromo groups are generally more reactive than the chloro group in palladium-catalyzed Suzuki couplings. This allows for the selective introduction of aryl or heteroaryl groups at the 4 and/or 6 positions.
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Buchwald-Hartwig Amination: The chloro group can be selectively displaced by amines under palladium catalysis, enabling the introduction of a wide range of nitrogen-containing substituents.
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Sonogashira Coupling: The bromo groups can also participate in Sonogashira couplings to form carbon-carbon bonds with terminal alkynes.
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Stille Coupling: This reaction allows for the introduction of organotin reagents at the bromo-substituted positions.
The amino group at the 3-position plays a crucial role in modulating the reactivity of the pyridine ring and can also be a site for further chemical modification.
Caption: Key reactivity pathways of 4,6-Dibromo-2-chloropyridin-3-amine.
Applications in Drug Discovery and Materials Science
The unique structural features of 4,6-dibromo-2-chloropyridin-3-amine make it a valuable starting material for the synthesis of a wide range of biologically active compounds and functional materials.
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Kinase Inhibitors: The pyridine core is a common scaffold in the design of kinase inhibitors for the treatment of cancer and other diseases. The ability to selectively functionalize the 4, 6, and 2 positions of 4,6-dibromo-2-chloropyridin-3-amine allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity.
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Agrochemicals: Halogenated pyridines are also found in many agrochemicals, such as herbicides and insecticides. The specific substitution pattern of 4,6-dibromo-2-chloropyridin-3-amine can be exploited to develop new crop protection agents.
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Organic Electronics: The electron-deficient nature of the pyridine ring, combined with the potential for extensive π-conjugation through cross-coupling reactions, makes this compound an interesting building block for the synthesis of organic semiconductors and other materials for electronic applications.
Safety and Handling
4,6-Dibromo-2-chloropyridin-3-amine is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4,6-Dibromo-2-chloropyridin-3-amine is a highly versatile and valuable building block for organic synthesis. Its unique pattern of halogenation and the presence of an amino group provide a rich platform for the construction of complex molecules with diverse applications in drug discovery, agrochemicals, and materials science. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for unlocking its full potential in these fields.
References
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PubChem. (n.d.). 4,6-Dibromo-2-chloro-3-pyridinamine. National Center for Biotechnology Information. Retrieved from [Link]
